2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride is a chemical compound that belongs to the class of amino acids It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Scientific Research Applications
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride typically involves the introduction of the tetrazole ring onto an amino acid backbone. One common method involves the reaction of an appropriate amino acid derivative with a tetrazole precursor under controlled conditions. For example, the reaction can be carried out using a suitable solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings.
Substitution: The amino and tetrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic certain biological structures, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1H-tetrazol-5-yl)propanoic acid
- 2-Amino-3-(2-methyltetrazol-5-yl)butanoic acid
- 2-Amino-3-(2-methyltetrazol-5-yl)pentanoic acid
Uniqueness
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride is unique due to the presence of the 2-methyltetrazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2.ClH/c1-10-8-4(7-9-10)2-3(6)5(11)12;/h3H,2,6H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMABQHBHYNNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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